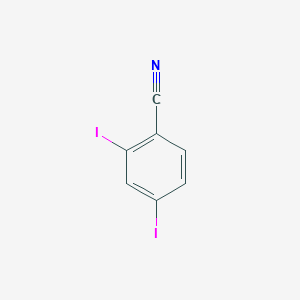

2,4-Diiodobenzonitrile

Description

2,4-Diiodobenzonitrile (C₇H₃I₂N) is an aromatic compound featuring two iodine atoms at the 2- and 4-positions of the benzene ring and a nitrile group (-CN) at the 1-position. This molecule has garnered interest in structural chemistry due to its heavy-atom substituents (iodine), which enhance X-ray scattering cross-sections, making it a candidate for advanced diffraction studies . However, most studies in the provided evidence focus on its isomer, 2,5-diiodobenzonitrile, which has been extensively characterized in gas-phase X-ray free-electron laser (XFEL) experiments . For clarity, this article will compare this compound with structurally related compounds, including its isomers and functional derivatives.

Properties

IUPAC Name |

2,4-diiodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACORQIHSLBXYHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diiodobenzonitrile can be synthesized through several methods. One common approach involves the iodination of benzonitrile. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid, to introduce iodine atoms at the desired positions on the benzene ring. The reaction is carried out under controlled conditions to ensure selective iodination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where benzonitrile is reacted with iodine in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diiodobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products Formed:

Substitution: Various substituted benzonitriles.

Reduction: 2,4-Diiodobenzylamine.

Oxidation: 2,4-Diiodobenzoic acid.

Scientific Research Applications

2,4-Diiodobenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: this compound is used in the manufacture of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,4-diiodobenzonitrile exerts its effects depends on the specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The nitrile group can form hydrogen bonds with amino acid residues, while the iodine atoms may participate in halogen bonding, enhancing the binding affinity.

Comparison with Similar Compounds

Structural Analogues and Derivatives

(a) 2,5-Diiodobenzonitrile

- Structure : Iodine at 2- and 5-positions, nitrile at 1-position.

- Key Findings :

- Applications : Model system for ultrafast electron/X-ray diffraction studies .

(b) 3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil)

- Structure : Iodine at 3- and 5-positions, hydroxyl (-OH) at 4-position, nitrile at 1-position.

- Key Findings :

- Applications : Agricultural herbicide (e.g., control of broadleaf weeds in cereal crops).

(c) 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil)

- Structure : Bromine at 3- and 5-positions, hydroxyl at 4-position, nitrile at 1-position.

- Key Findings :

- Applications : Herbicide for post-emergence weed control.

(d) 4-(2-Aminopropoxy)-3,5-diiodobenzonitrile (SZV-2649)

- Structure: Iodine at 3- and 5-positions, aminopropoxy group at 4-position, nitrile at 1-position.

- Key Findings :

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2,4-Diiodobenzonitrile | C₇H₃I₂N | 370.92 | Not reported | -CN, -I (2,4-) |

| 2,5-Diiodobenzonitrile | C₇H₃I₂N | 370.92 | Not reported | -CN, -I (2,5-) |

| Ioxynil | C₇H₃I₂NO | 386.91 | 200–205 | -CN, -OH, -I (3,5-) |

| Bromoxynil | C₇H₃Br₂NO | 293.92 | 194–196 | -CN, -OH, -Br (3,5-) |

| SZV-2649 (hydrochloride) | C₁₀H₁₂ClI₂N₂O | 473.02 | 216–219 | -CN, -NH₂, -I (3,5-), -O- |

(a) X-ray Diffraction Studies

- 2,5-Diiodobenzonitrile : Serves as a benchmark for gas-phase diffraction due to strong iodine scattering. Experiments at the Linac Coherent Light Source (LCLS) achieved sub-Ångström resolution .

- This compound: Limited direct studies, but analogous iodine placement suggests similar utility in structural imaging.

Biological Activity

2,4-Diiodobenzonitrile is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure consists of a benzene ring substituted with two iodine atoms and a nitrile group, which contributes to its reactivity and biological interactions. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and recent research findings.

- Molecular Formula : C7H3I2N

- Molecular Weight : 292.91 g/mol

- CAS Number : 23780-10-5

Biological Activity Overview

The biological activities of this compound are primarily linked to its role as a building block in the synthesis of various pharmacologically active compounds. The following sections detail its antimicrobial properties, potential as an anticancer agent, and other relevant biological effects.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents. The compound has been shown to exhibit activity against several bacterial strains, including multidrug-resistant pathogens.

| Study | Pathogen | Activity | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Effective | 16 | |

| Escherichia coli | Moderate | 32 | |

| Clostridioides difficile | Effective | 8 |

In a comparative study, derivatives of this compound demonstrated superior activity against resistant strains compared to traditional antibiotics. This suggests that modifications to the compound can enhance its antimicrobial properties.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Certain derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of specific kinases involved in cancer progression.

A notable study reported that a derivative of this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound derivatives. The results indicated that compounds modified with additional functional groups displayed enhanced potency against Gram-positive bacteria and certain fungi . -

Anticancer Activity Assessment :

In another investigation focusing on cancer therapy, researchers synthesized several analogs of this compound. These compounds were tested for their ability to inhibit tumor growth in vitro and in vivo models. The most effective analogs were found to induce cell cycle arrest at the G2/M phase .

The mechanisms underlying the biological activities of this compound are diverse:

- Antimicrobial Action : It is suggested that the presence of iodine enhances the compound's ability to penetrate bacterial cell membranes, leading to cell lysis.

- Anticancer Mechanism : The nitrile group may interact with cellular targets involved in signaling pathways that regulate apoptosis and cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.